
Methyl Red hydrochloride
Overview
Description
Methyl Red hydrochloride (C₁₅H₁₅N₃O₂·HCl, CAS 63451-28-5) is an azo dye widely used as a pH indicator in laboratory settings. It transitions from red (pH < 4.4) to yellow (pH > 6.2) and is structurally characterized by a dimethylamino group linked to a phenylazo-benzoic acid backbone . Its primary application lies in microbiological assays (e.g., Methyl Red test for enteric bacteria) and as a staining agent in histology.
Preparation Methods
General Synthetic Route to Methyl Red Hydrochloride
The synthesis of this compound primarily proceeds via two key steps:
Step 1: Diazotization of Anthranilic Acid
Anthranilic acid is converted into a diazonium salt intermediate by reaction with sodium nitrite in acidic conditions (hydrochloric acid), under controlled low temperatures (~0–5 °C) to prevent side reactions.Step 2: Azo Coupling with Dimethylaniline
The diazonium salt is then coupled with dimethylaniline, producing methyl red. The crude product is subsequently converted into its hydrochloride salt form by treatment with hydrochloric acid.
Detailed Preparation Procedure
Diazotization of Anthranilic Acid
-
- Anthranilic acid (technical grade, ~95% purity)
- Concentrated hydrochloric acid (sp. gr. 1.17)
- Sodium nitrite (NaNO2)
- Ice and water for temperature control
-
- Dissolve anthranilic acid in water and concentrated hydrochloric acid with gentle heating to ensure dissolution.
- Filter off insoluble impurities.
- Cool the solution to approximately 3–5 °C using an ice bath.
- Prepare a cold sodium nitrite aqueous solution separately.
- Slowly add the sodium nitrite solution dropwise into the cooled anthranilic acid hydrochloride solution, maintaining temperature below 5 °C to form the diazonium salt.
- Monitor the reaction using starch-potassium iodide paper to detect excess nitrite.
Coupling Reaction with Dimethylaniline
-
- Dimethylaniline
- Sodium acetate (to maintain pH and neutralize acid)
- Ice bath for temperature control
-
- Add dimethylaniline to the diazonium salt solution at low temperature with stirring.
- The solution changes color from orange to deep red, indicating azo coupling.
- Add sodium acetate solution gradually to neutralize the mixture and promote precipitation of methyl red.
- Stir the mixture for 1–2 hours in an ice bath to complete the reaction.
Isolation and Purification
Filtration and Washing:
The crude methyl red is filtered, washed with dilute acetic acid (to remove unreacted dimethylaniline), and then with cold distilled water.Recrystallization:
The crude product is recrystallized from toluene or methyl alcohol under reflux conditions, followed by slow cooling to obtain pure methyl red crystals.Conversion to Hydrochloride Salt:
Methyl red is treated with hydrochloric acid to form this compound, which is typically isolated as a crystalline solid.
Reaction Conditions and Yields
Step | Conditions | Temperature (°C) | Time | Yield (%) | Notes |
---|---|---|---|---|---|
Diazotization | Anthranilic acid + HCl + NaNO2 | 0–5 | 1.5–2 hours | — | Temperature control critical |
Coupling | Addition of dimethylaniline | 0–5 | 1–2 hours | — | Color change to deep red observed |
Neutralization | Sodium acetate addition | 0–5 | 1.5 hours | — | Controls pH for precipitation |
Purification | Recrystallization from toluene | Reflux + cooling | Several hours | 62–66 (pure methyl red) | Yield based on anthranilic acid |
Hydrochloride salt | Treatment with HCl | Ambient | — | Quantitative | Formation of this compound |
Data adapted from industrial and laboratory syntheses.
Research Findings and Optimization Notes
Temperature Control:
Maintaining low temperatures during diazotization is crucial to avoid decomposition and formation of tarry byproducts.Purity of Anthranilic Acid:
Use of technical grade anthranilic acid (~95% purity) is common, but impurities can affect yield and require filtration steps.Use of Sodium Acetate:
Sodium acetate acts as a buffer to control pH during coupling, improving yield and product quality.Recrystallization Solvent Choice:
Toluene is preferred for recrystallization due to its ability to dissolve impurities and yield large, pure crystals.Hydrochloride Salt Formation:
Conversion to hydrochloride salt improves stability and solubility for analytical and industrial applications.
Summary Table of Key Reagents and Their Roles
Reagent | Role in Preparation |
---|---|
Anthranilic acid | Starting material for diazotization |
Hydrochloric acid | Acid medium for diazotization and salt formation |
Sodium nitrite | Nitrosating agent to form diazonium salt |
Dimethylaniline | Coupling partner to form azo dye |
Sodium acetate | pH buffer and neutralizing agent |
Toluene / Methanol | Recrystallization solvents |
Chemical Reactions Analysis
Types of Reactions
Methyl Red hydrochloride undergoes various chemical reactions, including:
Acid-Base Reactions: It acts as a pH indicator, changing color based on the pH of the solution.
Azo Coupling Reactions: The azo group in Methyl Red can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Acid-Base Reactions: Commonly performed in aqueous solutions with varying pH levels.
Azo Coupling Reactions: Typically involve aromatic amines and diazonium salts under acidic conditions.
Major Products Formed
Acid-Base Reactions: The major product is the color change observed in the indicator solution.
Azo Coupling Reactions: The major products are azo compounds formed by the coupling of the diazonium salt with aromatic amines.
Scientific Research Applications
Chemical Analysis
Acid-Base Indicator
Methyl Red hydrochloride is widely recognized as an acid-base indicator, changing color from red in acidic solutions (pH < 4.4) to yellow in neutral to alkaline solutions (pH > 6.2) . This property makes it invaluable in titrations and pH monitoring in laboratories. Its sensitivity to pH changes allows for precise determination of acidity levels in various samples, including food and beverages.
Dye Synthesis and Textile Industry
In the textile industry, methyl red is employed as an anionic dye for dyeing natural fibers such as wool, cotton, and silk, as well as synthetic materials. Its high color-fixing performance ensures vibrant hues in finished products . Moreover, it serves as a tracer in food packaging to assess penetration and distribution within materials .
Environmental Remediation
Wastewater Treatment
Recent studies have highlighted the effectiveness of using adsorbents like biochar derived from Rumex abyssinicus for the removal of methyl red from wastewater. A study demonstrated that biochar could achieve a maximum removal efficiency of 99.2% under optimal conditions (pH 6, contact time of 40 minutes) . This method not only detoxifies industrial effluents but also provides an eco-friendly solution for managing dye pollution.
Biodegradation Studies
Research into the biodegradation of methyl red by microorganisms has shown promising results. For instance, a novel actinobacterium, Zhihengliuella sp., was identified for its ability to degrade methyl red effectively . Such biological approaches are crucial for developing sustainable methods to mitigate environmental contamination from dyes.
Biological Applications
Vital Staining
this compound is utilized as a vital stain for protozoa and other microorganisms in microbiological studies. It helps differentiate viable cells from non-viable ones based on their uptake of the dye . This application is essential for research in cell biology and microbiology.
Biodiesel Production
Recent investigations have explored the use of algae, specifically Scenedesmus obliquus, for the simultaneous decolorization of methyl red and lipid production suitable for biodiesel. The study reported a decolorization efficiency of 70.15% , indicating potential dual benefits: environmental remediation and renewable energy production .
Case Studies
- Adsorption Efficiency Study : In a detailed investigation, researchers optimized conditions for methyl red adsorption using biochar derived from Rumex abyssinicus. They found that varying pH levels significantly influenced removal rates, highlighting the importance of surface charge interactions during adsorption processes .
- Microbial Biodegradation Research : A study focused on Zhihengliuella sp., demonstrating its potential in degrading methyl red under laboratory conditions. The findings suggested that microbial treatment could be a feasible alternative to chemical methods for treating dye-laden wastewater .
- Algal Lipid Production Study : Research on Scenedesmus obliquus revealed that optimizing nitrogen concentrations could enhance both lipid production for biodiesel and dye decolorization capabilities, showcasing a novel approach to waste management coupled with renewable energy generation .
Mechanism of Action
Methyl Red hydrochloride functions primarily as a pH indicator. Its mechanism of action involves the protonation and deprotonation of the azo group, leading to a color change. In acidic conditions, the compound is protonated, resulting in a red color. In basic conditions, it is deprotonated, leading to a yellow color . The molecular targets are the hydrogen ions in the solution, which interact with the azo group to induce the color change .
Comparison with Similar Compounds
Methyl Red hydrochloride shares functional and structural similarities with other azo dyes and hydrochlorides. Below is a comparative analysis based on molecular properties, applications, and adsorption behavior.
Structural and Functional Group Comparison
Compound | Molecular Formula | Key Functional Groups | Primary Applications |
---|---|---|---|
This compound | C₁₅H₁₅N₃O₂·HCl | Azo (–N=N–), carboxylic acid | pH indicator, dye adsorption |
Methyl Orange | C₁₄H₁₄N₃NaO₃S | Azo (–N=N–), sulfonate (–SO₃⁻) | pH indicator, textile dye |
Congo Red | C₃₂H₂₂N₆Na₂O₆S₂ | Azo (–N=N–), naphthalene | Histological stain, pH indicator |
Acriflavin hydrochloride | C₁₄H₁₄N₃Cl | Acridine, amino groups | Antiseptic, fluorescent probe |
Key Observations :
- Azo Dyes (Methyl Red, Methyl Orange, Congo Red) : All contain the –N=N– group but differ in substituents. Methyl Red’s carboxylic acid enhances solubility in polar solvents, while Congo Red’s naphthalene groups improve binding to amyloid fibrils .
- Acriflavin hydrochloride : An acridine derivative lacking azo groups, used primarily in antimicrobial applications .
Adsorption Behavior in Metal-Organic Frameworks (MOFs)
A study comparing this compound, acriflavin hydrochloride, methyl orange, and Congo Red in Co(II)-MOFs revealed:
- Adsorption Efficiency : Methyl Red exhibited moderate adsorption (~65–75%) in MOFs with mesoporous channels, outperforming acriflavin (~50%) but underperforming Congo Red (~85%) due to the latter’s larger π-conjugated system .
- Mechanism : Methyl Red’s adsorption is driven by hydrogen bonding between its –COOH group and MOF ligands, whereas Congo Red relies on π-π stacking .
Biological Activity
Methyl Red hydrochloride (MR), an azo dye, is widely recognized not only for its use as a pH indicator but also for its biological activities in various fields such as microbiology, environmental science, and potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Methyl Red is a synthetic dye characterized by its ability to change color depending on the pH of the solution. It appears red in acidic conditions (pH < 4.4) and yellow in neutral to basic conditions (pH > 6.2) with a pKa of approximately 5.1 . The structural formula of methyl red is represented as:
Methyl Red functions primarily as a pH indicator due to its protonation state, which alters its electronic structure and thus its light absorption properties. This property has been exploited in various biological assays, particularly in microbiology for the methyl red test, which identifies bacteria that produce stable acids through mixed acid fermentation .
Methyl Red Test
The methyl red test is part of the IMViC series used to differentiate enteric bacteria based on their metabolic pathways. Bacteria such as Escherichia coli and Proteus vulgaris are classified as methyl-red positive due to their ability to produce stable acids, resulting in a color change to red . In contrast, Serratia marcescens and Enterobacter aerogenes are methyl-red negative, indicating they metabolize pyruvic acid to neutral end products.
Table 1: Methyl Red Test Results
Bacterial Species | MR Test Result | Metabolic Pathway |
---|---|---|
Escherichia coli | Positive | Mixed acid fermentation |
Proteus vulgaris | Positive | Mixed acid fermentation |
Serratia marcescens | Negative | Butylene glycol pathway |
Enterobacter aerogenes | Negative | Butylene glycol pathway |
Environmental Applications
Methyl Red has been investigated for its role in environmental remediation, particularly in the decolorization of wastewater containing azo dyes. Studies have shown that certain algal species can effectively degrade methyl red.
Case Study: Algal Decolorization
A study involving Scenedesmus obliquus demonstrated that this alga could decolorize up to 70.15% of methyl red under optimal conditions (pH 8, nitrogen concentration of 1 g/L) within 10 days . The study highlighted the potential for using microalgae in wastewater treatment processes.
Table 2: Experimental Conditions for Methyl Red Decolorization
Parameter | Optimal Value |
---|---|
pH | 8 |
Nitrogen Concentration | 1 g/L |
Incubation Time | 10 days |
Initial Dye Concentration | 17.65 mg/L |
Adsorption Studies
Recent research has focused on the adsorption characteristics of methyl red using various biochar materials. For instance, Rumex abyssinicus-derived biochar showed a maximum removal efficiency of 99.2% at pH 6 with specific contact time and dye concentration .
Table 3: Adsorption Efficiency of Methyl Red Using Biochar
Biochar Source | Maximum Removal Efficiency | Optimal pH | Contact Time (min) | Initial Dye Concentration (mg/L) |
---|---|---|---|---|
Rumex abyssinicus | 99.2% | 6 | 40 | 70 |
Toxicological Considerations
Despite its utility, methyl red has raised concerns regarding its potential toxicity and environmental impact. It has been classified by the International Agency for Research on Cancer (IARC) as Group 3, meaning it is unclassified regarding carcinogenic potential in humans . However, studies indicate that certain azo dyes can form DNA adducts upon metabolic activation, suggesting a need for caution in their use and disposal .
Q & A
Basic Research Questions
Q. Q1. What are the standard analytical protocols for characterizing Methyl Red hydrochloride purity, and how should researchers validate their results?
A: this compound purity assessment requires multi-modal validation:
Chromatographic Analysis : Use reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) with UV detection at 430 nm. Compare retention times against certified reference standards .
Spectroscopic Confirmation : Validate structural integrity via FT-IR (key peaks: N-H stretch ~3300 cm⁻¹, C=O stretch ~1680 cm⁻¹) and ¹H NMR (δ 2.5–3.5 ppm for methyl groups) .
Purity Threshold : Accept ≥98% purity for experimental use, verified by integrating HPLC peak areas and excluding solvent artifacts .
Q. Q2. How should researchers design experiments to assess this compound’s solubility and stability in aqueous buffers?
A:
- Solubility Testing : Prepare buffered solutions (pH 2–10) and incrementally add this compound until precipitation occurs. Monitor via dynamic light scattering (DLS) for aggregate formation .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use Arrhenius modeling to extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. Q3. How can contradictory data on this compound’s pH-dependent fluorescence quantum yield be resolved?
A: Address discrepancies through:
Controlled Environmental Replication : Standardize excitation wavelengths (λex = 430 ± 5 nm) and buffer ionic strength (e.g., 0.1 M phosphate).
Instrument Calibration : Validate fluorometer sensitivity using quinine sulfate as a reference standard.
Statistical Validation : Apply multivariate regression to isolate pH effects from matrix interference (e.g., protein binding in biological samples) .

Cross-Lab Verification : Share raw datasets (fluorescence intensities, calibration curves) via repositories to enable independent validation .
Q. Q4. What methodological strategies optimize this compound’s use as a redox indicator in microbial respiration assays?
A:
- Matrix Compatibility Testing : Pre-incubate this compound with microbial cultures to assess nonspecific binding. Use negative controls with heat-killed cultures .
- Interference Mitigation : Pair with a secondary probe (e.g., resazurin) to differentiate abiotic vs. biotic redox activity.
- Quantitative Thresholds : Establish a linear response range (typically 0.1–10 μM) via dose-response curves under anaerobic conditions .
Q. Data Contradiction & Reproducibility
Q. Q5. How should researchers address inconsistencies in reported extinction coefficients for this compound across literature sources?
A:
Standardized Calibration : Prepare fresh stock solutions in deionized water (pH 4.0) and measure absorbance at λmax = 430 nm using a double-beam spectrophotometer.
Pathlength Correction : Validate cuvette dimensions via interferometry to eliminate instrumental error .
Collaborative Benchmarking : Publish detailed protocols (e.g., solution preparation, dilution factors) to enable cross-study comparisons .
Q. Q6. What experimental controls are critical when studying this compound’s interactions with serum proteins?
A:
- Negative Controls : Include protein-free buffers to assess intrinsic dye aggregation.
- Competitive Binding Assays : Co-incubate with excess albumin to quantify nonspecific binding.
- Spectroscopic Deconvolution : Use circular dichroism (CD) to monitor conformational changes in proteins post-dye binding .
Properties
IUPAC Name |
2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.ClH/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTWKXAVJAHRMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63451-28-5 | |
Record name | Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63451-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl red hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063451285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[[4-(dimethylamino)phenyl]azo]benzoic acid monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL RED HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFA0W63690 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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